N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom, a methoxy group, and a naphthalen-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide typically involves the condensation reaction between 2-(naphthalen-2-yloxy)acetic acid hydrazide and 2-bromo-5-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(3-methyl-2-thienyl)methylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide .
Uniqueness
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is unique due to the presence of both a bromine atom and a naphthalen-2-yloxy moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H17BrN2O3 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C20H17BrN2O3/c1-25-17-8-9-19(21)16(11-17)12-22-23-20(24)13-26-18-7-6-14-4-2-3-5-15(14)10-18/h2-12H,13H2,1H3,(H,23,24)/b22-12+ |
InChI Key |
HYAPHCYMRGDFRE-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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